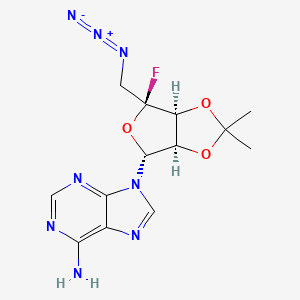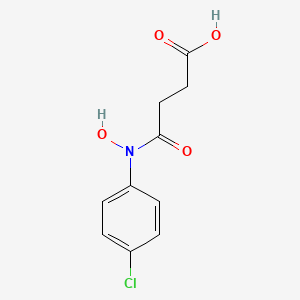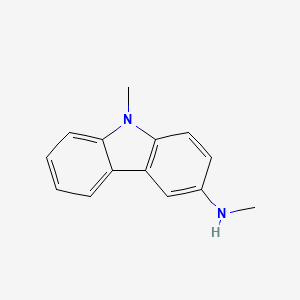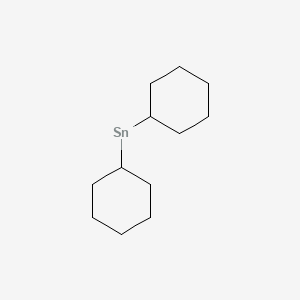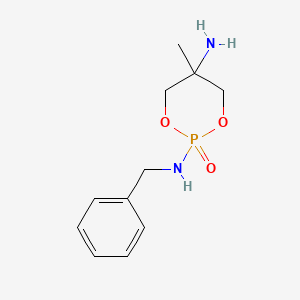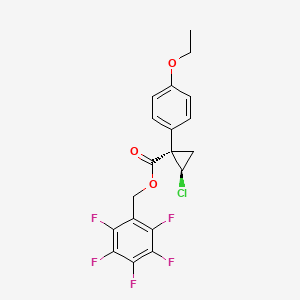
3'-Tolylthio-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Tolylthio-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The compound features a tolylthio group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group found in natural thymidine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Tolylthio-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Thioether Formation: The hydroxyl group at the 3’ position of thymidine is replaced with a tolylthio group. This is achieved through a nucleophilic substitution reaction, where a suitable tolylthiol reagent is used in the presence of a base.
Purification: The product is purified using chromatographic techniques to obtain pure 3’-Tolylthio-3’-deoxythymidine.
Industrial Production Methods
While specific industrial production methods for 3’-Tolylthio-3’-deoxythymidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-Tolylthio-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tolylthio group, reverting to a deoxythymidine derivative.
Substitution: The tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of 3’-Tolylthio-3’-deoxythymidine.
Reduction: Deoxythymidine derivatives.
Substitution: Various nucleoside analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Tolylthio-3’-deoxythymidine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3’-Tolylthio-3’-deoxythymidine involves its incorporation into DNA during replication. The tolylthio group at the 3’ position interferes with the normal functioning of DNA polymerases, leading to chain termination. This results in the inhibition of DNA synthesis, which can be exploited in antiviral and anticancer therapies. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used to treat HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in PET imaging for cancer diagnosis.
3’-Deoxy-3’-thiacytidine (3TC): An antiviral drug used to treat HIV and hepatitis B.
Uniqueness
3’-Tolylthio-3’-deoxythymidine is unique due to the presence of the tolylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the tolylthio group provides additional sites for chemical modification, making it a versatile compound for research and development.
Propiedades
Número CAS |
115913-89-8 |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methylphenyl)sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O4S/c1-10-3-5-12(6-4-10)24-14-7-15(23-13(14)9-20)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15-/m1/s1 |
Clave InChI |
ADXWQPFQSDKRMV-QLFBSQMISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
SMILES canónico |
CC1=CC=C(C=C1)SC2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




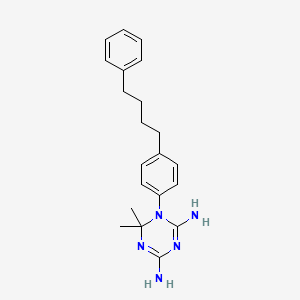
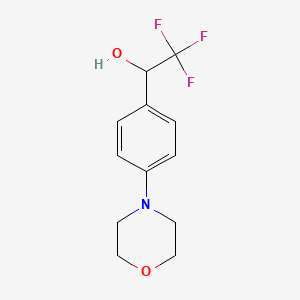
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
